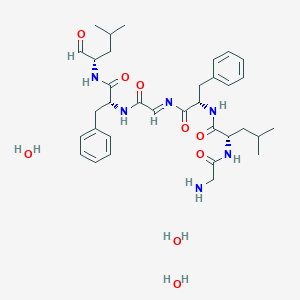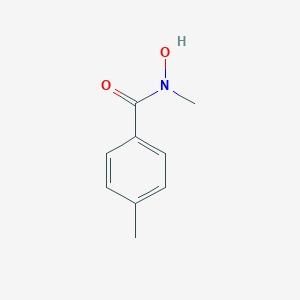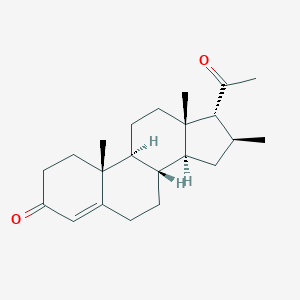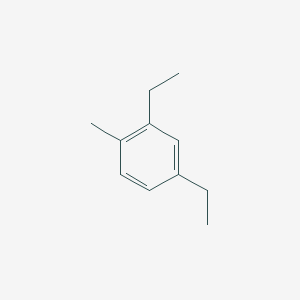
2-Propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylquinoline is a quinoline derivative . It has a molecular formula of C12H13N and a molecular weight of 171.2383 . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 and the IUPAC Standard InChIKey is IZXJPGLOYYDHRM-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 2-propylquinoline involves several steps. One approach is the Pfitzinger approach, which involves the reaction of isatin with ketones and aldehyde . Another approach involves the use of α,β-unsaturated aldehydes . A recent study also reported the synthesis of 2-propylquinoline derivatives using microwave irradiation technique .
Molecular Structure Analysis
The molecular structure of 2-propylquinoline consists of a benzene ring fused with a pyridine ring . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-propylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Physical And Chemical Properties Analysis
2-Propylquinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1613-32-7 |
|---|---|
Produktname |
2-Propylquinoline |
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-propylquinoline |
InChI |
InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 |
InChI-Schlüssel |
IZXJPGLOYYDHRM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCCC1=NC2=CC=CC=C2C=C1 |
Andere CAS-Nummern |
1613-32-7 |
Synonyme |
2-n-propylquinoline 2-propylquinoline 2nPQ cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



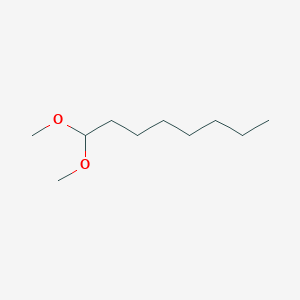
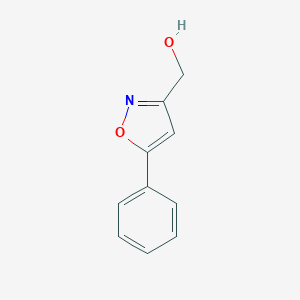
![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
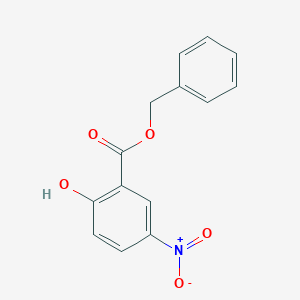
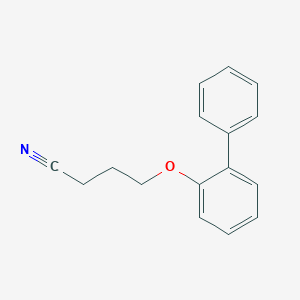
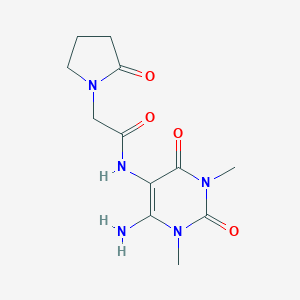
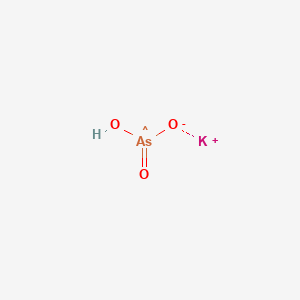
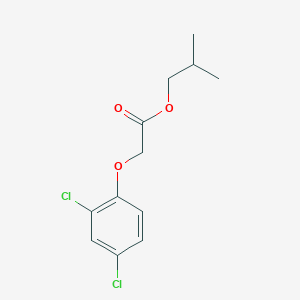
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
